Rotatable Bond Advantage: Enhanced Conformational Flexibility vs. 4-Benzylphenyl Isocyanate
1-Isocyanato-4-(2-phenylethyl)benzene (target) possesses four rotatable bonds owing to the ethylene (-CH₂-CH₂-) linker, whereas its closest structural congener 4-benzylphenyl isocyanate (CAS 1823-37-6) has only three rotatable bonds (the benzyl -CH₂- bridge) [1]. This additional rotational degree of freedom in the target compound enables greater conformational sampling of the pendant phenyl group, which translates to enhanced chain mobility when incorporated into polymeric urethane backbones .
| Evidence Dimension | Rotatable Bond Count (conformational flexibility) |
|---|---|
| Target Compound Data | 4 rotatable bonds |
| Comparator Or Baseline | 4-Benzylphenyl isocyanate: 3 rotatable bonds |
| Quantified Difference | +1 rotatable bond (33% increase in rotational degrees of freedom) |
| Conditions | Computed from 2D molecular structure; identical isocyanate attachment point (para), differing only in linker length (ethylene vs. methylene) |
Why This Matters
For procurement decisions in polyurethane or polyurea material design, the additional rotatable bond directly influences segmental dynamics, glass transition temperature (Tg) depression, and impact resistance of the resulting polymer—a property that cannot be replicated by the shorter benzyl analog.
- [1] Basechem. 4-Benzylphenyl isocyanate (CAS 1823-37-6): Rotatable Bond Count = 3. Molecular Formula C₁₄H₁₁NO, MW 209.24. View Source
